molecular formula C12H17BBrNO2 B2791012 3-Bromo-4-methylpyridine-5-boronic acid pinacol ester CAS No. 2043397-75-5

3-Bromo-4-methylpyridine-5-boronic acid pinacol ester

Cat. No.: B2791012
CAS No.: 2043397-75-5
M. Wt: 297.99
InChI Key: QDXKZTBYHOKNFO-UHFFFAOYSA-N
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Description

3-Bromo-4-methylpyridine-5-boronic acid pinacol ester is a useful research compound. Its molecular formula is C12H17BBrNO2 and its molecular weight is 297.99. The purity is usually 95%.
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Mechanism of Action

Target of Action

Boronic acid derivatives are often used in suzuki-miyaura cross-coupling reactions , suggesting that the compound may interact with palladium catalysts and various organic groups in these reactions.

Mode of Action

In Suzuki-Miyaura cross-coupling reactions, the compound may undergo oxidative addition with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd-C bond . Transmetalation, the transfer of formally nucleophilic organic groups from boron to palladium, may also occur .

Biochemical Pathways

The compound likely participates in the Suzuki-Miyaura cross-coupling pathway . This pathway involves the coupling of chemically differentiated fragments that participate in electronically divergent processes with a metal catalyst . The exact downstream effects of this pathway depend on the specific reactants and conditions used.

Pharmacokinetics

The compound’s molecular weight (29799) and solid physical form may influence its absorption, distribution, metabolism, and excretion in biological systems.

Result of Action

The result of the compound’s action is likely the formation of a new carbon-carbon bond via the Suzuki-Miyaura cross-coupling reaction . This can lead to the synthesis of various organic compounds, depending on the specific reactants used.

Action Environment

The compound’s action, efficacy, and stability may be influenced by various environmental factors. For instance, the compound’s storage temperature is recommended to be 2-8°C , suggesting that it may be sensitive to heat. Additionally, the compound’s solubility and stability may vary depending on the specific conditions used in the Suzuki-Miyaura cross-coupling reaction .

Properties

IUPAC Name

3-bromo-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BBrNO2/c1-8-9(6-15-7-10(8)14)13-16-11(2,3)12(4,5)17-13/h6-7H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDXKZTBYHOKNFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=CC(=C2C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BBrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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